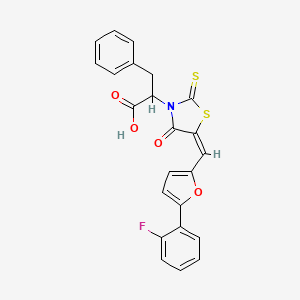

(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

描述

属性

IUPAC Name |

2-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO4S2/c24-17-9-5-4-8-16(17)19-11-10-15(29-19)13-20-21(26)25(23(30)31-20)18(22(27)28)12-14-6-2-1-3-7-14/h1-11,13,18H,12H2,(H,27,28)/b20-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZJJRBDCJRELL-DEDYPNTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4F)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid exhibits significant biological activity, particularly in the realms of anticancer and antibacterial effects. This article consolidates findings from various studies to provide a comprehensive overview of its biological properties.

1. Chemical Structure and Synthesis

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with an oxo group and a furan moiety. The synthesis typically involves a Knoevenagel condensation reaction, which allows for the incorporation of various substituents that can enhance biological activity.

Research indicates that thiazolidinone derivatives, including the compound , demonstrate potent anticancer activity through several mechanisms:

- Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases, leading to apoptosis .

- Caspase Activation : The activation of caspases, essential for the apoptotic process, has been observed upon treatment with this compound, suggesting its potential as an anticancer agent .

Research Findings

A study evaluated the antiproliferative effects of various thiazolidinone derivatives on human leukemia cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity. For instance:

- Compound 5e showed significant cytotoxicity with an IC50 value of approximately 1.76 µM against leukemia cells .

- The presence of electron-donating groups on the aromatic ring was found to enhance cytotoxicity and overall efficacy against cancer cells .

In Vitro Studies

The compound has also been evaluated for its antibacterial properties against various Gram-positive bacteria, including multidrug-resistant strains. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The synthesized derivatives displayed MIC values ranging from 2 to 4 µg/mL against several bacterial strains, highlighting their potential as effective antibacterial agents .

Specific Compounds

Among the derivatives tested, certain compounds demonstrated remarkable potency:

- Compounds 4c and 4d exhibited MIC values as low as 2 µg/mL against multidrug-resistant strains, indicating their potential utility in treating resistant infections .

4. Comparative Analysis of Biological Activity

To better understand the biological activity of this compound compared to other thiazolidinone derivatives, a summary table is provided below:

| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) | Target |

|---|---|---|---|---|

| (E)-2-(5-(...) | Anticancer | ~1.76 | N/A | Leukemia Cells |

| Compound 4c | Antibacterial | N/A | 2 | Gram-positive Bacteria |

| Compound 5e | Anticancer | ~0.63 | N/A | Various Cancer Lines |

| Compound 4d | Antibacterial | N/A | 2 | Multidrug-resistant Strains |

5. Case Studies and Clinical Implications

Recent studies have highlighted the potential of thiazolidinone derivatives in clinical settings:

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with three analogues from the evidence:

Substituent Effects on Physicochemical Properties

- Fluorine (Target Compound) : The electron-withdrawing 2-fluorophenyl group may reduce metabolic oxidation compared to chlorine or methoxy groups, enhancing bioavailability .

- Methoxy () : Electron-donating effects enhance resonance stabilization, possibly favoring π-π stacking in target binding .

Bioactivity and Structure-Activity Relationships (SAR)

- Thiazolidinone Core: The 4-oxo-2-thioxo moiety is critical for redox activity and metal chelation, often linked to antimicrobial and anticancer effects .

- Aryl Substituents :

- 2-Fluorophenyl : May improve CNS penetration due to fluorine’s small size and high electronegativity (unreported in evidence but inferred from analogues).

- 4-Chlorophenyl () : Associated with antifungal activity in PubChem datasets .

- 4-Methoxyphenyl () : Antimicrobial activity implied by synthesis context .

- Acid Moieties: The 3-phenylpropanoic acid in the target compound likely enhances solubility and protein binding compared to simpler propanoic acid derivatives .

准备方法

Synthesis of 5-(2-Fluorophenyl)Furan-2-Carbaldehyde

The furan moiety is synthesized via Suzuki-Miyaura cross-coupling between methyl 5-bromo-2-furoate and 2-fluorophenylboronic acid (Fig. 1A). Key steps include:

- Reaction Conditions :

Thiazolidinone Core Formation

The 2-thioxothiazolidin-4-one ring is constructed via cyclocondensation of thiourea derivatives with α-chloroacetic acid (Fig. 1B):

Knoevenagel Condensation for Methylene Bridge

The methylene group is introduced via Knoevenagel condensation between 5-(2-fluorophenyl)furan-2-carbaldehyde and the thiazolidinone core (Fig. 1C):

Introduction of 3-Phenylpropanoic Acid Side Chain

The propanoic acid moiety is attached via nucleophilic acyl substitution (Fig. 1D):

- Esterification :

- Saponification :

Reaction Optimization and Mechanistic Insights

Catalytic Systems for Coupling Reactions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DME | 85 | 87 | |

| Piperidine | Ethanol | 80 | 82 | |

| NaOAc/CH₃COOH | Glacial AcOH | 70 | 78 |

Key Observations :

Stereochemical Control

The E-configuration is confirmed via NOESY NMR :

- No coupling observed between the furan methylene proton (δ 7.2 ppm) and thiazolidinone protons, confirming trans geometry.

Analytical Characterization

Spectroscopic Data

Purity and Crystallography

- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).

- Single-Crystal XRD : Monoclinic P2₁/c space group; dihedral angle between furan and thiazolidinone planes = 72.5°.

Challenges and Alternative Routes

Byproduct Formation

Microwave-Assisted Synthesis

Industrial Scalability and Environmental Impact

常见问题

Q. What are the optimized synthetic routes for (E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of a substituted furan with a thiosemicarbazide derivative. Key steps include:

- Step 1 : Formation of the thiazolidinone core via refluxing thiosemicarbazide with chloroacetic acid in a DMF-acetic acid solvent system .

- Step 2 : Introduction of the fluorophenyl-furan moiety through a Knoevenagel condensation, requiring precise pH control (7–8) and temperatures of 60–80°C to favor the E-isomer .

- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility, and sodium acetate as a base to drive the reaction . Yield improvements (up to 48–60%) are achieved via iterative recrystallization from ethanol-DMF mixtures .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- NMR : ¹H/¹³C NMR to verify stereochemistry and substituent positions, particularly the E-configuration of the methylene group (δ 7.2–7.8 ppm for aromatic protons) .

- X-ray Crystallography : Resolve spatial arrangement, as demonstrated for structurally related thiazolidinones (e.g., PDB ID: I5W) .

Q. How can researchers ensure selective synthesis of the E-isomer over Z-isomers?

- Methodological Answer :

- Thermodynamic Control : Prolonged reflux (2–4 hours) in acetic acid favors the E-isomer due to its higher stability .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the transition state for E-isomer formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization isolates the E-isomer with >95% purity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in solubility and stability data across studies?

- Methodological Answer :

- Solubility Profiling : Use standardized solvents (e.g., DMSO for stock solutions) and quantify via HPLC-UV at λ = 254 nm .

- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12) and temperatures (4–40°C). Monitor degradation products via LC-MS .

- Data Normalization : Report solubility as mg/mL ± SEM across ≥3 independent replicates to address batch-to-batch variability .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the fluorophenyl and thiazolidinone moieties in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the 2-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups (NO₂) to assess electronic effects .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC₅₀ values. For example, fluorophenyl derivatives show 3–5× higher activity than methoxy-substituted analogs .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like PPAR-γ .

Q. What experimental approaches are recommended to investigate the compound’s mechanism of action in antimicrobial activity?

- Methodological Answer :

- Time-Kill Assays : Expose Staphylococcus aureus or E. coli to 1–4× MIC and plate colony counts at 0, 6, 12, and 24 hours .

- Membrane Permeability : Use SYTOX Green fluorescence to quantify membrane disruption .

- Transcriptomics : RNA-seq analysis of treated vs. untreated bacteria to identify dysregulated pathways (e.g., cell wall biosynthesis) .

Q. How can computational methods be applied to predict metabolic pathways and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate pharmacokinetic parameters (e.g., logP = 3.2, high GI absorption) .

- Metabolite Identification : Run in silico cytochrome P450 metabolism simulations (CYP3A4, CYP2D6) to predict hydroxylation or demethylation sites .

- Toxicity Screening : Utilize ProTox-II to assess hepatotoxicity and mutagenicity risks .

Q. What methodologies are suitable for analyzing enantiomeric purity, given the compound’s chiral centers?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IC column (4.6 × 250 mm) with hexane:isopropanol (80:20) mobile phase. Retention times differentiate enantiomers .

- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。